molecular formula C12H19NO3S B1170858 4-Methyl-2-pentyloxybenzenesulfonamide

4-Methyl-2-pentyloxybenzenesulfonamide

Cat. No.: B1170858
M. Wt: 257.348
InChI Key: BEYTVRMCVWFTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-pentyloxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the para position (C4) and a pentyloxy group at the ortho position (C2), linked to a sulfonamide functional group (-SO₂NH₂). Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.348

IUPAC Name

4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-3-4-5-8-16-11-9-10(2)6-7-12(11)17(13,14)15/h6-7,9H,3-5,8H2,1-2H3,(H2,13,14,15)

InChI Key

BEYTVRMCVWFTDP-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Reactivity and Solubility

4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid
  • Structure: Features a nitro group (-NO₂) at the benzene ring and a pentanoic acid chain instead of pentyloxy .
  • Key Differences: The nitro group is strongly electron-withdrawing, increasing the acidity of the sulfonamide NH group compared to the electron-donating pentyloxy group in the target compound. The pentanoic acid substituent introduces carboxylic acid functionality, enhancing hydrophilicity, whereas the pentyloxy group in 4-Methyl-2-pentyloxybenzenesulfonamide is hydrophobic .
N-(4-Methoxyphenyl)benzenesulfonamide
  • Structure : Contains a methoxy group (-OCH₃) at the para position and lacks the pentyloxy chain .
  • Key Differences: The methoxy group is moderately electron-donating, influencing the sulfonamide’s electronic environment differently than the methyl and pentyloxy groups in the target compound.

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Substituents Solubility Trends Notable Functional Groups
This compound Methyl (C4), pentyloxy (C2) Likely hydrophobic Ether, sulfonamide
4-Methyl-2-nitrobenzenesulfonamido pentanoic acid Nitro (C2), pentanoic acid Hydrophilic (due to -COOH) Nitro, carboxylic acid
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy (C4) Moderate solubility in polar solvents Methoxy, sulfonamide

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